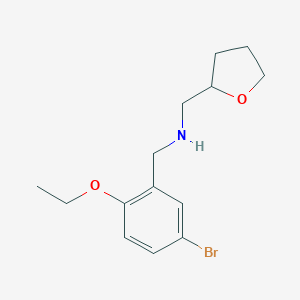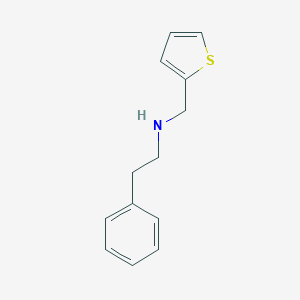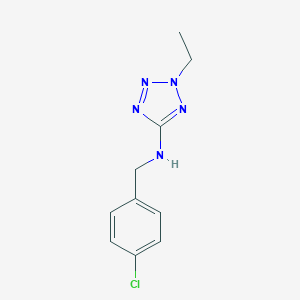![molecular formula C25H24N2O2 B276775 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA belongs to the class of drugs known as N-phenylacetyl-L-prolylglycine ethyl ester (NAE) analogs and has been shown to have a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to act through the modulation of the endocannabinoid system. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to inhibit the breakdown of the endocannabinoid anandamide, leading to increased levels of anandamide in the brain. Anandamide is a neurotransmitter that has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has a range of biochemical and physiological effects, including the modulation of the endocannabinoid system, the inhibition of pro-inflammatory cytokines, and the protection of neurons from oxidative stress. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to enhance cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its potential as a neuroprotective agent and cognitive enhancer. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases. However, one limitation of using 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its relatively new status as a research compound, and further studies are needed to fully understand its mechanism of action and potential applications.
Future Directions
For research on 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide include further studies on its mechanism of action, potential applications in the treatment of neurodegenerative diseases and inflammatory diseases, and the development of more potent analogs of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. In addition, further studies are needed to fully understand the cognitive-enhancing effects of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its potential as a treatment for cognitive impairments associated with aging and neurodegenerative diseases.
Conclusion:
In conclusion, 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a synthetic compound that has potential applications in a range of scientific research areas, including neuroprotection, cognitive enhancement, and anti-inflammatory effects. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects, including the modulation of the endocannabinoid system, the inhibition of pro-inflammatory cytokines, and the protection of neurons from oxidative stress. While further studies are needed to fully understand the potential applications of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide, its unique properties make it a promising compound for future research.
Synthesis Methods
The synthesis of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves the reaction of 2-bromoacetophenone with N-(2-aminoethyl)pyrrolidine in the presence of sodium hydride to form 2-(1-pyrrolidinyl)acetophenone. This intermediate is then reacted with 2-bromo-N-phenylacetamide in the presence of potassium carbonate to form 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide.
Scientific Research Applications
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been studied for its potential applications in a range of scientific research areas, including neuroprotection, cognitive enhancement, and anti-inflammatory effects. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to enhance cognitive function in animal models and has potential as a treatment for cognitive impairments associated with aging and neurodegenerative diseases. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
Product Name |
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C25H24N2O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2,2-diphenyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C25H24N2O2/c28-24(23(19-11-3-1-4-12-19)20-13-5-2-6-14-20)26-22-16-8-7-15-21(22)25(29)27-17-9-10-18-27/h1-8,11-16,23H,9-10,17-18H2,(H,26,28) |
InChI Key |
YBQISPZPVVXWQE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)

![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)


![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)


![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)